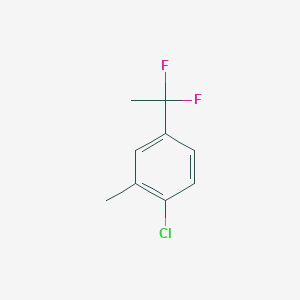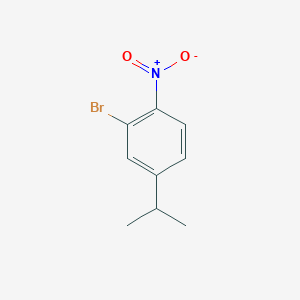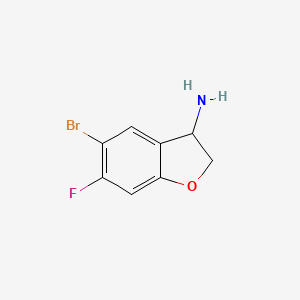
4-Methyl-2-phenylmethoxybenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenylmethoxybenzenemethanol is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a phenylmethoxy group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylmethoxybenzenemethanol typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Starting Material: The synthesis often begins with 4-methylphenol (p-cresol).
Etherification: The phenolic hydroxyl group of 4-methylphenol is etherified with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-methyl-2-phenylmethoxybenzene.
Formylation: The resulting compound undergoes a formylation reaction, typically using formaldehyde and a catalyst like hydrochloric acid, to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-phenylmethoxybenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: 4-Methyl-2-phenylmethoxybenzoic acid.
Reduction: 4-Methyl-2-phenylmethoxybenzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Methyl-2-phenylmethoxybenzenemethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules.
Medicine
While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a precursor for more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenylmethoxybenzenemethanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with cellular components, potentially affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenol (p-Cresol): A simpler aromatic compound with a single methyl group.
Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group.
4-Methylbenzyl Alcohol: Similar structure but lacks the phenylmethoxy group.
Uniqueness
4-Methyl-2-phenylmethoxybenzenemethanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, and applications of this compound, researchers and industry professionals can leverage its properties for various innovative uses.
Propiedades
Número CAS |
117571-34-3 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(4-methyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
Clave InChI |
XLVSJLGHYLSYCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


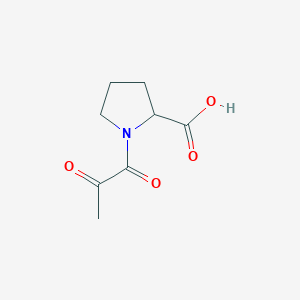
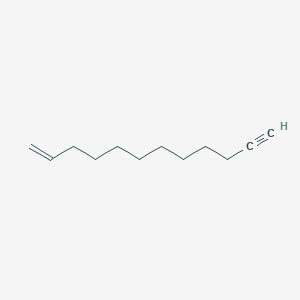

![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)




